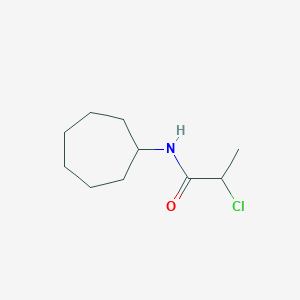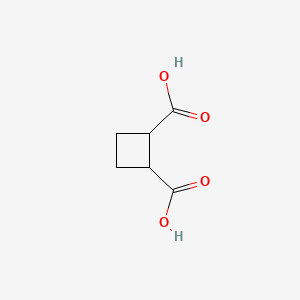methanamine CAS No. 867329-90-6](/img/structure/B6142383.png)
[4-(butan-2-yl)phenyl](thiophen-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(butan-2-yl)phenylmethanamine” is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines . It contains a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . It is also related to thiophene, a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-(butan-2-yl)phenylmethanamine”, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “4-(butan-2-yl)phenylmethanamine” consists of a phenylmethylamine moiety and a thiophene ring . The InChI code for this compound is "1S/C11H17N.ClH/c1-3-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H" .Chemical Reactions Analysis
Thiophene and its derivatives, including “4-(butan-2-yl)phenylmethanamine”, exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
“4-(butan-2-yl)phenylmethanamine” is a powder with a molecular weight of 199.72 g/mol . It is stored at a temperature of 4 degrees Celsius .Safety and Hazards
The safety information for “4-(butan-2-yl)phenylmethanamine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Thiophene-based analogs, including “4-(butan-2-yl)phenylmethanamine”, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The interest in organic sensitizing dyes for usage in dye-sensitized solar cells (DSSCs) was initiated for reasons such as non-limited feedstock, improved prerequisites for scalability, recycling issues, economy on a large-scale and improved device stability . This interest was strengthened by the findings of Feldt et al. in J. Am. Chem. Soc., 2010, 132 (46), pp 16714-16724, where organic dyes in combination with a cobalt polypyridine-based one-electron redox mediator improved the performance of liquid DSSC devices .
Eigenschaften
IUPAC Name |
(4-butan-2-ylphenyl)-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS/c1-3-11(2)12-6-8-13(9-7-12)15(16)14-5-4-10-17-14/h4-11,15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDAKYDKBDGKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223773 |
Source


|
| Record name | α-[4-(1-Methylpropyl)phenyl]-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867329-90-6 |
Source


|
| Record name | α-[4-(1-Methylpropyl)phenyl]-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867329-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[4-(1-Methylpropyl)phenyl]-2-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)






![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)
![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)


![3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142377.png)
![2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B6142386.png)
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
